5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazolidine derivatives are known to have a wide range of targets due to their versatile structure. They are key components in many functional molecules used in various applications .
Mode of Action
The mode of action of imidazolidine derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds interact with their targets by binding to them, which can trigger a variety of biological responses .
Biochemical Pathways
Imidazolidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazolidine derivatives can vary greatly depending on the specific compound. These properties can influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of imidazolidine derivatives can vary greatly depending on the specific compound and its targets. These compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of imidazolidine derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)3(4(9)10)7-5(11)8-6/h3H,1-2H3,(H,9,10)(H2,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLFGYCQYSDCCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.